Cas no 91767-86-1 (4-(2,4-Dichlorobenzyl)piperidin-4-ol)

4-(2,4-Dichlorobenzyl)piperidin-4-ol is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its piperidine scaffold, functionalized with a 2,4-dichlorobenzyl group and a hydroxyl moiety, provides a reactive site for further derivatization, enabling the development of biologically active compounds. The dichlorobenzyl substitution enhances lipophilicity, which can improve membrane permeability in drug design. This compound’s structural features make it a useful building block for synthesizing potential CNS-targeting agents or antimicrobial derivatives. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial settings. Proper handling and storage are recommended due to its reactive functional groups.
4-(2,4-Dichlorobenzyl)piperidin-4-ol structure
91767-86-1 structure
Product name:4-(2,4-Dichlorobenzyl)piperidin-4-ol
CAS No:91767-86-1
MF:C12H15Cl2NO
MW:260.159601449966
CID:6782674
PubChem ID:65146990

4-(2,4-Dichlorobenzyl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-dichlorobenzyl)piperidin-4-ol
    • AKOS014480582
    • 91767-86-1
    • 4-(2,4-Dichlorobenzyl)piperidin-4-ol
    • Inchi: 1S/C12H15Cl2NO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2
    • InChI Key: IMKXFTVZNJHYHC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CC1(CCNCC1)O)Cl

Computed Properties

  • Exact Mass: 259.0530695g/mol
  • Monoisotopic Mass: 259.0530695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.3Ų

4-(2,4-Dichlorobenzyl)piperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658306-1g
4-(2,4-Dichlorobenzyl)piperidin-4-ol
91767-86-1 98%
1g
¥11365.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658306-5g
4-(2,4-Dichlorobenzyl)piperidin-4-ol
91767-86-1 98%
5g
¥18463.00 2024-04-25

Additional information on 4-(2,4-Dichlorobenzyl)piperidin-4-ol

Introduction to 4-(2,4-Dichlorobenzyl)piperidin-4-ol (CAS No. 91767-86-1)

4-(2,4-Dichlorobenzyl)piperidin-4-ol (CAS No. 91767-86-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a dichlorobenzyl substituent. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 4-(2,4-Dichlorobenzyl)piperidin-4-ol is composed of a piperidine ring with a hydroxyl group at the 4-position and a 2,4-dichlorobenzyl group attached to the nitrogen atom. The presence of the hydroxyl group and the dichlorobenzyl substituent imparts specific chemical properties that make this compound an interesting candidate for various biological studies.

In recent years, 4-(2,4-Dichlorobenzyl)piperidin-4-ol has been investigated for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. GPCRs play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses.

Studies have shown that 4-(2,4-Dichlorobenzyl)piperidin-4-ol exhibits selective binding to specific GPCRs, particularly those involved in central nervous system (CNS) disorders. This selectivity is attributed to its unique structural features, which allow it to interact with specific receptor subtypes with high affinity and selectivity. For instance, research has demonstrated that this compound can modulate the activity of serotonin receptors, which are implicated in conditions such as depression and anxiety disorders.

Beyond its potential as a GPCR modulator, 4-(2,4-Dichlorobenzyl)piperidin-4-ol has also been explored for its anti-inflammatory properties. Inflammatory diseases are a significant global health burden, and there is a continuous need for new therapeutic agents to address these conditions. Preclinical studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease.

The pharmacokinetic properties of 4-(2,4-Dichlorobenzyl)piperidin-4-ol have also been evaluated to assess its suitability as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target sites in the body and exert its intended therapeutic effects.

In addition to its potential therapeutic applications, 4-(2,4-Dichlorobenzyl)piperidin-4-ol has been used as a tool compound in academic research to investigate the structure-function relationships of GPCRs and other biological targets. Its well-defined chemical structure and known biological activities make it an invaluable tool for understanding the mechanisms underlying receptor activation and modulation.

The synthesis of 4-(2,4-Dichlorobenzyl)piperidin-4-ol involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the piperidine ring followed by the introduction of the dichlorobenzyl substituent and the hydroxyl group. Advances in synthetic chemistry have led to more efficient methods for producing this compound on both laboratory and industrial scales.

In conclusion, 4-(2,4-Dichlorobenzyl)piperidin-4-ol (CAS No. 91767-86-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to explore its potential benefits and refine its use in various biomedical contexts.

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